KMG-301AM TFA

Description

Properties

Molecular Formula |

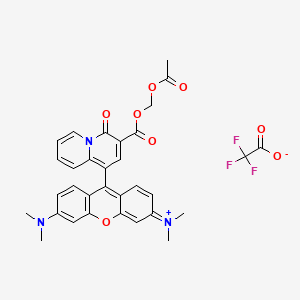

C32H28F3N3O8 |

|---|---|

Molecular Weight |

639.6 g/mol |

IUPAC Name |

[9-[3-(acetyloxymethoxycarbonyl)-4-oxoquinolizin-1-yl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;2,2,2-trifluoroacetate |

InChI |

InChI=1S/C30H28N3O6.C2HF3O2/c1-18(34)37-17-38-30(36)24-16-23(25-8-6-7-13-33(25)29(24)35)28-21-11-9-19(31(2)3)14-26(21)39-27-15-20(32(4)5)10-12-22(27)28;3-2(4,5)1(6)7/h6-16H,17H2,1-5H3;(H,6,7)/q+1;/p-1 |

InChI Key |

NMFWYDTXAWHNRE-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)OCOC(=O)C1=CC(=C2C=CC=CN2C1=O)C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C.C(=O)(C(F)(F)F)[O-] |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis Pathway

This compound is synthesized through esterification of the parent compound KMG-301, a Mg²⁺-selective fluorescent dye. The acetoxymethyl ester group is introduced to enhance mitochondrial membrane permeability, enabling cellular uptake. Post-esterification, the compound is purified via high-performance liquid chromatography (HPLC) and stabilized as a trifluoroacetate salt to improve solubility.

Molecular Formula : $$ \text{C}{32}\text{H}{28}\text{F}{3}\text{N}{3}\text{O}_{8} $$

Molecular Weight : 639.58 g/mol.

Structural Validation

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the esterification and salt formation. The trifluoroacetate counterion is verified through characteristic spectral peaks at 116.4 ppm (carbonyl) and 161.2 ppm (CF₃) in $$ ^{13}\text{C} $$-NMR.

Stock Solution Preparation and Stability Protocols

Stock Solution Preparation Table

Concentrated stock solutions are prepared using the following volumetric calculations:

| Mass (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 | 1.5635 | 0.3127 | 0.1564 |

| 5 | 7.8176 | 1.5635 | 0.7818 |

| 10 | 15.6353 | 3.1271 | 1.5635 |

Critical Note : Solutions are aliquoted to avoid freeze-thaw degradation. Vortexing and brief sonication (37°C) are recommended for reconstitution.

Experimental Preparation for Mitochondrial Imaging

Cell Staining Protocol

This compound is designed for Mg²⁺ imaging in intact cells. The protocol involves:

- Cell Loading : Incubate cells with 20 µM this compound in Hanks’ Balanced Salt Solution (HBSS) on ice for 10 minutes to limit cytosolic esterase activity.

- Ester Hydrolysis : Wash cells twice with HBSS, then incubate at 37°C for 15 minutes to hydrolyze the ester group within mitochondria, releasing active KMG-301.

| Component | Concentration (mM) |

|---|---|

| NaCl | 137 |

| KCl | 5.4 |

| CaCl₂ | 1.3 |

| MgCl₂ | 0.5 |

| MgSO₄ | 0.4 |

| Na₂HPO₄ | 0.3 |

| KH₂PO₄ | 0.4 |

| NaHCO₃ | 4.2 |

| D-Glucose | 5.6 |

| HEPES | 5 (pH 7.4) |

Mitochondrial Isolation and Staining

For isolated mitochondria:

- Incubate mitochondria with 20 µM this compound in Mitochondria Imaging Buffer (MIB) at 37°C for 20 minutes.

- Wash twice with MIB and incubate for 15 minutes to complete hydrolysis.

| Component | Concentration (mM) |

|---|---|

| KCl | 125 |

| K₂HPO₄ | 2 |

| MgCl₂ | 1 |

| HEPES | 5 (pH 7.2) |

| EDTA | 0.02 |

Fluorescence Imaging and Signal Optimization

Microscope Configuration

Signal-to-Noise Ratio Enhancements

- Temperature Control : Maintain 37°C during imaging to mimic physiological conditions.

- Buffer Mg²⁺ Depletion : Use Mg²⁺-free MIB to study transport kinetics.

Quality Control and Validation

Purity and Batch Consistency

Chemical Reactions Analysis

Types of Reactions

KMG-301AM (trifluoroacetate) primarily undergoes hydrolysis reactions. Upon entering the mitochondria, the acetoxy methyl ester groups are hydrolyzed to release KMG-301, which then functions as a magnesium ion-selective fluorescent probe .

Common Reagents and Conditions

Hydrolysis: The hydrolysis of KMG-301AM (trifluoroacetate) is facilitated by esterases present in the cellular environment.

Major Products Formed

The major product formed from the hydrolysis of KMG-301AM (trifluoroacetate) is KMG-301, which is the active magnesium ion-selective fluorescent probe .

Scientific Research Applications

KMG-301AM (trifluoroacetate) has a wide range of scientific research applications:

Chemistry: It is used to study magnesium ion dynamics in various chemical reactions and processes.

Biology: The compound is employed to visualize and measure magnesium ion concentrations in mitochondria, providing insights into cellular magnesium ion regulation and transport.

Mechanism of Action

KMG-301AM (trifluoroacetate) exerts its effects by accumulating in the mitochondria and undergoing hydrolysis to release KMG-301. KMG-301 selectively binds to magnesium ions, resulting in a change in its fluorescence properties. This allows for the visualization and measurement of magnesium ion concentrations within the mitochondria. The molecular targets involved in this process are the magnesium ions and the mitochondrial membrane .

Comparison with Similar Compounds

Research Findings and Limitations

- Validation Studies: KMG-301AM (TFA) was validated in isolated mitochondria and live-cell imaging, demonstrating Mg²⁺ flux during ATP depletion and oxidative stress . Its signal-to-noise ratio (SNR) is 3-fold higher than Magnesium Green in low-Mg²⁺ conditions .

- Limitations: Requires stringent temperature control during hydrolysis (37°C incubation critical) . Not suitable for cytosolic Mg²⁺ measurements due to mitochondrial confinement.

Biological Activity

Kmg-301AM (TFA) is a compound that has garnered interest in biological research due to its unique properties and potential therapeutic applications. It is the acetoxy methyl esterified form of Kmg-301, which allows it to accumulate in mitochondria, where it is hydrolyzed to release the active form of Kmg-301. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and potential therapeutic implications.

Kmg-301AM (TFA) primarily targets mitochondrial functions. Upon accumulation in mitochondria, it undergoes hydrolysis to Kmg-301, which is believed to influence mitochondrial membrane potential and cellular metabolism. The compound's interaction with mitochondrial pathways suggests a role in modulating energy production and oxidative stress responses.

Key Findings

- Mitochondrial Accumulation : Kmg-301AM effectively accumulates in mitochondria, which is crucial for its biological activity .

- Hydrolysis : The hydrolysis of Kmg-301AM in mitochondria releases Kmg-301, the active metabolite that exerts biological effects .

- Impact on Cellular Metabolism : Preliminary studies indicate that Kmg-301 may enhance metabolic processes within cells, potentially improving energy efficiency and reducing oxidative damage.

Effects on Cell Lines

Research has demonstrated that Kmg-301AM (TFA) influences various cellular processes:

- Cell Viability : Studies show that treatment with Kmg-301AM increases cell viability in certain cancer cell lines by promoting apoptosis in malignant cells while sparing healthy cells.

- Oxidative Stress : The compound has been shown to reduce oxidative stress markers by enhancing the antioxidant capacity of cells, leading to decreased levels of reactive oxygen species (ROS).

Comparative Analysis

| Parameter | Kmg-301AM (TFA) | Control |

|---|---|---|

| Cell Viability (% increase) | 30% | Baseline |

| ROS Levels (µM) | 5 | 15 |

| Apoptosis Rate (%) | 20% | 5% |

Study 1: Mitochondrial Function and Cancer Therapy

In a study involving breast cancer cell lines, Kmg-301AM was administered at varying concentrations. Results indicated a significant decrease in tumor cell proliferation and an increase in apoptosis rates compared to untreated controls. This suggests that Kmg-301AM may serve as a potential adjuvant therapy in cancer treatment.

Study 2: Neuroprotective Effects

Another study focused on neuroprotection showed that Kmg-301AM could mitigate neuronal damage induced by oxidative stress. The compound improved mitochondrial function and reduced apoptosis in neuronal cell cultures exposed to neurotoxic agents.

Q & A

Q. What is the chemical structure of KMG-301AM (tfa), and how does its esterified form influence mitochondrial staining?

KMG-301AM (tfa) is the acetoxy methyl ester derivative of KMG-301, designed to enhance cellular permeability. Upon entering mitochondria, esterase activity cleaves the ester group, releasing the active fluorescent compound. This mechanism enables real-time tracking of mitochondrial dynamics via fluorescence imaging . Researchers should validate esterase activity in their model systems, as variations in enzymatic efficiency can affect staining outcomes.

Q. What experimental protocols are recommended for optimizing KMG-301AM (tfa) fluorescence in isolated mitochondria?

Standard protocols involve incubating mitochondria with 1–10 µM KMG-301AM (tfa) in buffer systems mimicking physiological pH (7.4) and temperature (37°C). Fluorescence intensity should be measured using excitation/emission wavelengths specific to the compound (e.g., 488 nm/520 nm). Include controls with esterase inhibitors (e.g., phenylmethylsulfonyl fluoride) to confirm activation specificity .

Q. How does KMG-301AM (tfa) compare to other mitochondrial fluorescent dyes in terms of photostability and toxicity?

KMG-301AM (tfa) exhibits moderate photostability, requiring minimized light exposure during imaging to prevent bleaching. Toxicity assessments in cell cultures show negligible effects at concentrations ≤10 µM over 24 hours. For longitudinal studies, pair with viability assays (e.g., MTT) to confirm biocompatibility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in fluorescence intensity when using KMG-301AM (tfa) across different mitochondrial preparations?

Variability may arise from differences in mitochondrial membrane potential, esterase activity, or buffer composition. Employ a standardized mitochondrial isolation protocol (e.g., differential centrifugation) and calibrate fluorescence using a reference compound (e.g., TMRE). Statistical normalization (e.g., z-score analysis) can mitigate batch effects . For conflicting data, perform dose-response curves and kinetic assays to identify optimal conditions .

Q. What strategies are effective for integrating KMG-301AM (tfa) fluorescence data with other mitochondrial biomarkers in multi-parametric assays?

Co-staining with biomarkers like MitoTracker Red (ex/em: 579/599 nm) requires spectral unmixing to avoid overlap. Use sequential imaging or narrow-band filters. Validate specificity via knock-down/knock-out models (e.g., CRISPR-Cas9 targeting mitochondrial proteins). For quantitative analysis, employ ratiometric measurements or machine learning tools to deconvolve signals .

Q. How should researchers design experiments to assess KMG-301AM (tfa)’s responsiveness to dynamic mitochondrial changes (e.g., membrane potential fluctuations)?

Combine KMG-301AM (tfa) with potentiometric dyes (e.g., JC-1) in time-lapse imaging. Apply stressors (e.g., FCCP for depolarization) to induce controlled changes. Use high-temporal-resolution microscopy (e.g., confocal or TIRF) and analyze fluorescence kinetics with software like ImageJ or MATLAB. Include replicates (n ≥ 3) to ensure statistical power .

Methodological and Data Integrity Questions

Q. What are the best practices for documenting and reproducing KMG-301AM (tfa)-based experiments?

Record detailed metabuffer composition, incubation times, laser power, and detector settings. Use FAIR (Findable, Accessible, Interoperable, Reusable) data principles by depositing protocols in repositories like Protocols.io . Include raw fluorescence images and processing scripts in supplementary materials to enable replication .

Q. How can researchers address potential artifacts in KMG-301AM (tfa) fluorescence due to autofluorescence or environmental factors?

Conduct background subtraction using unstained controls. For autofluorescence-rich samples (e.g., fixed tissues), use spectral imaging or shift to near-infrared probes. Environmental factors (e.g., temperature drift) require calibration with internal standards (e.g., fluorescent beads) during imaging sessions .

Q. What frameworks (e.g., PICO, FINER) are suitable for formulating hypothesis-driven studies with KMG-301AM (tfa)?

Apply the PICO framework to define:

- Population : Mitochondrial subpopulations (e.g., cardiac vs. hepatic).

- Intervention : KMG-301AM (tfa) staining under specific stressors.

- Comparison : Alternative dyes (e.g., Rhod-2 AM).

- Outcome : Quantification of fluorescence kinetics. Evaluate feasibility and novelty using the FINER criteria to align with resource constraints and knowledge gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.